Bromodicloro-nitrometilo

Descripción general

Descripción

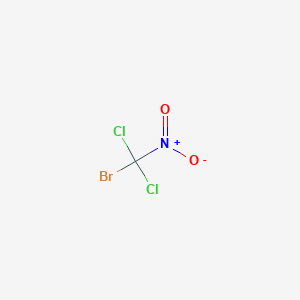

Bromodichloronitromethane is a halonitromethane compound with the molecular formula CBrCl₂NO₂. It is a colorless, oily liquid that is slightly soluble in chloroform and methanol .

Aplicaciones Científicas De Investigación

Bromodichloronitromethane has several scientific research applications:

Mutagenesis Research: It is used as an inducer of DNA strand breaks in mammalian cells, making it valuable in studying mutagenesis and DNA repair mechanisms.

Environmental Chemistry: As a disinfection by-product, it is studied to understand its formation, occurrence, and removal from drinking water.

Toxicology: Research on its toxicological effects helps in assessing the risks associated with its presence in drinking water and developing safety guidelines.

Mecanismo De Acción

Target of Action

Bromodichloronitromethane is a member of the Halonitromethanes, a recently identified class of disinfection by-products (DBPs) in drinking water

Mode of Action

It’s known that dbps can interact with cellular components, potentially leading to dna damage

Biochemical Pathways

Bromodichloronitromethane, as a DBP, may affect various biochemical pathways. For instance, bromate, another DBP, can be formed through two pathways of bromide oxidation by ozone or by OH, and it can be removed by biological approaches . .

Pharmacokinetics

It’s known that the compound is a disinfection by-product in drinking water , suggesting that it can be absorbed into the body through ingestion

Result of Action

Bromodichloronitromethane, as a DBP, can potentially cause DNA damage . In animal studies, exposure to high concentrations of similar compounds has been shown to cause liver and kidney damage . These effects were observed at levels much higher than what humans would normally be exposed to in their everyday environment .

Action Environment

The action of Bromodichloronitromethane is influenced by environmental factors. It’s primarily formed as a byproduct when chlorine or chlorine-containing chemicals are added to drinking water to kill bacteria . Therefore, the concentration of Bromodichloronitromethane in the environment can vary depending on the level of water chlorination. Furthermore, the compound quickly evaporates into air , which can also influence its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Bromodichloronitromethane interacts with several biological molecules, including DNA, proteins, and lipids . It binds to DNA and proteins through hydrogen bonding and hydrophobic interactions . It also binds to lipids through hydrophobic interactions .

Cellular Effects

Bromodichloronitromethane is a mutagenic compound in Salmonella and a potent inducer of DNA strand breaks in mammalian cells . It is formed as a byproduct when chlorine or chlorine-containing chemicals are added to drinking water to kill bacteria .

Molecular Mechanism

It is known to cause DNA strand breaks, suggesting that it may interact with the DNA molecule and disrupt its structure .

Temporal Effects in Laboratory Settings

It is known that Bromodichloronitromethane is a potent inducer of DNA strand breaks, suggesting that its effects may be observed shortly after exposure .

Dosage Effects in Animal Models

It is known that Bromodichloronitromethane is a potent inducer of DNA strand breaks, suggesting that its effects may be dose-dependent .

Transport and Distribution

Due to its small size and hydrophobic nature, it may be able to pass through cell membranes and distribute throughout the cell .

Subcellular Localization

Due to its small size and hydrophobic nature, it may be able to pass through cell membranes and distribute throughout the cell .

Métodos De Preparación

Bromodichloronitromethane can be synthesized through the reaction of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product is obtained

Análisis De Reacciones Químicas

Bromodichloronitromethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The nitro group in bromodichloronitromethane can undergo reduction to form amines, while the halogen atoms can be oxidized under specific conditions.

Hydrolysis: In the presence of water and under acidic or basic conditions, bromodichloronitromethane can hydrolyze to form corresponding acids and halides.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and reducing agents like hydrogen gas or metal hydrides for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Bromodichloronitromethane is similar to other halonitromethanes and trihalomethanes, such as:

Bromodichloromethane: A trihalomethane with the formula CHBrCl₂, known for its presence in chlorinated drinking water.

Dichlorobromomethane: Another trihalomethane with similar properties and applications.

What sets bromodichloronitromethane apart is its unique combination of bromine, chlorine, and nitro groups, which contribute to its distinct chemical reactivity and biological effects.

Actividad Biológica

Bromodichloronitromethane (DBCNM) is a disinfection byproduct (DBP) formed during the chlorination of water containing bromide. Its biological activity has raised concerns due to its potential toxicity and genotoxicity. This article reviews the current understanding of DBCNM's biological effects, highlighting cytotoxicity, genotoxicity, and environmental implications based on diverse research findings.

DBCNM is a halogenated compound with the chemical formula CBrCl2NO2. It is primarily produced in chlorinated water sources where bromide ions are present. The formation of DBCNM is influenced by various factors, including the concentration of bromide, chlorine dosage, and the presence of organic matter.

Table 1: Formation Conditions for DBCNM

| Factor | Influence on DBCNM Formation |

|---|---|

| Bromide Concentration | Higher concentrations lead to increased DBCNM levels |

| Chlorine Dosage | Elevated chlorine levels enhance DBCNM production |

| Organic Matter Presence | Organic precursors can facilitate DBCNM formation |

Cytotoxicity

Research indicates that DBCNM exhibits significant cytotoxic effects on mammalian cells. A study utilizing Chinese hamster ovary (CHO) cells demonstrated a concentration-dependent increase in cytotoxicity, with lethal concentrations identified in the low µg/L range.

Table 2: Cytotoxicity Data for DBCNM

| Concentration (µg/L) | % Cell Viability |

|---|---|

| 0.1 | 95 |

| 1.0 | 75 |

| 10 | 50 |

| 100 | 10 |

Genotoxicity

DBCNM has been shown to possess genotoxic properties, which can lead to DNA damage. Studies employing the single-cell gel electrophoresis (SCGE) assay indicated that exposure to DBCNM resulted in increased DNA strand breaks in treated cells.

Case Study: Genotoxic Effects of DBCNM

A study reported that exposure to DBCNM at concentrations as low as 0.5 µg/L resulted in significant DNA damage in human lymphocytes. The findings suggest that even trace levels of this compound can pose risks to genetic material.

Environmental Impact

DBCNM is frequently detected in treated wastewater and drinking water supplies. Its presence raises concerns about long-term exposure effects on human health and ecosystems. Research indicates that DBCNM can accumulate in aquatic environments, potentially affecting aquatic organisms and disrupting ecosystems.

Health Implications

The health implications of exposure to DBCNM are significant, particularly regarding respiratory issues and immune system effects. Long-term exposure has been linked to various health problems, including asthma and other respiratory conditions.

Table 3: Health Effects Associated with DBCNM Exposure

| Health Effect | Description |

|---|---|

| Respiratory Problems | Increased incidence of asthma and bronchitis |

| Immune System Effects | Weakened immune response leading to higher susceptibility to infections |

Propiedades

IUPAC Name |

bromo-dichloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrCl2NO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZWGJLCNQYBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021509 | |

| Record name | Bromodichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-01-4 | |

| Record name | Bromodichloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromodichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Bromodichloronitromethane of concern in drinking water?

A: Bromodichloronitromethane, along with other trihalonitromethanes, are formed as disinfection byproducts (DBPs) during water treatment with ozonation or chlorine/chloramine when bromide ions and natural organic matter are present. [] These compounds have been identified in finished drinking water. [] Research indicates that Bromodichloronitromethane exhibits both cytotoxicity and genotoxicity in mammalian cells, raising concerns about potential health risks. []

Q2: How does Bromodichloronitromethane behave at high temperatures relevant to analytical techniques?

A: Bromodichloronitromethane, like other trihalonitromethanes, is thermally unstable and decomposes at high temperatures commonly used in gas chromatography (GC) and GC/mass spectrometry (GC/MS). [] This decomposition primarily produces haloforms, such as bromoform, through hydrogen atom abstraction from the solvent by thermally generated trihalomethyl radicals. [] The decomposition within the GC/MS system complicates identification due to mixed spectra generation. []

Q3: How reactive is Bromodichloronitromethane with free radicals present in water treatment processes?

A: Bromodichloronitromethane readily reacts with both hydroxyl radicals (*OH) and hydrated electrons (e(aq)-), which are common in water treatment settings. [] The measured rate constants (k) for these reactions are as follows:

Q4: How does the toxicity of Bromodichloronitromethane compare to other halonitromethanes?

A: Studies using Chinese hamster ovary (CHO) cells reveal that Bromodichloronitromethane exhibits significant cytotoxicity and genotoxicity. [] In chronic cytotoxicity assessments (72-hour exposure), its potency falls between Dibromonitromethane and Bromonitromethane. [] Its ability to induce genomic DNA damage also falls within the higher range of halonitromethanes tested. [] Notably, brominated nitromethanes generally demonstrate higher cytotoxicity and genotoxicity compared to their chlorinated counterparts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.